Regioselective Reactivity: The C3-Iodo Substituent Enables Orthogonal Functionalization via Cross-Coupling
In direct head-to-head studies on 7,8-dihalogenated imidazo[1,2-a]pyridines, the iodine atom underwent substitution with complete regioselectivity over the chlorine atom in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions [1]. This is a direct demonstration of the superior reactivity of the C(sp²)-I bond in this scaffold, a property not shared by C(sp²)-Cl or even C(sp²)-Br. The target compound, with its sole halogen at the C3 position, is thus uniquely primed for clean, regioselective derivatization without competing side reactions at the C7 position, which is occupied by the modifiable hydroxyl group.
| Evidence Dimension | Regioselectivity in cross-coupling |
|---|---|
| Target Compound Data | C3-Iodo group undergoes cross-coupling with complete regioselectivity over C7-OH (inferred from selectivity over Cl). |
| Comparator Or Baseline | 7-chloro-8-iodoimidazo[1,2-a]pyridines and 8-chloro-7-iodoimidazo[1,2-a]pyridines |
| Quantified Difference | The substitution of the iodine atom was totally regioselective [1]. |
| Conditions | Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. |
Why This Matters
Procurement of 3-Iodoimidazo[1,2-a]pyridin-7-ol ensures a clean, single-site functionalization point (C3) with a secondary, orthogonal handle (C7-OH), reducing the need for complex protection/deprotection steps and increasing synthetic efficiency.
- [1] Marie E, Bouclé S, Enguehard-Gueiffier C, Gueiffier A. Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. Molecules. 2012;17(9):10683-10707. View Source
